molecular formula C9H9NO3 B7855369 Benzene, 1-methoxy-4-(2-nitroethenyl)-

Benzene, 1-methoxy-4-(2-nitroethenyl)-

Cat. No. B7855369
M. Wt: 179.17 g/mol
InChI Key: JKQUXSHVQGBODD-UHFFFAOYSA-N
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Patent
US08105567B2

Procedure details

p-Methoxybenzaldehyde (11.19 g, 82.2 mmol) and nitromethane (5.0 g, 82.2 mmol) were dissolved in methanol (20 mL) in a two-necked flask equipped with a thermometer and a pressure-equalizing dropping funnel. NaOH (4.27 g, 0.107 mol) in ice/water (10 mL) was added dropwise to the solution keeping the temperature below 15° C. A fine slurry formed during addition and additional methanol was added to allow efficient stirring. After the addition the reaction mixture was diluted with ice/water and the resulting clear solution was added dropwise to a solution of HCl/H2O (40 mL/60 mL); a yellow precipitate formed during the addition. The precipitate was filtered on a buchner funnel and crystallized from methanol obtaining 4-methoxy-β-nitrostirene (10.66 g, 72%). Yellow needles. M.p. 57-58° C. ESI-MS: 180 (MH±); (Calc. for C9H9NO3: 179 u.m.a.).
Quantity
11.19 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[N+:11]([CH3:14])([O-:13])=[O:12].[OH-].[Na+].Cl.O>CO>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH:14][N+:11]([O-:13])=[O:12])=[CH:5][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
11.19 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.27 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ice water
Quantity
10 mL
Type
solvent
Smiles
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl.O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer
CUSTOM
Type
CUSTOM
Details
the temperature below 15° C
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After the addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
a yellow precipitate formed during the addition
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered on a buchner funnel
CUSTOM
Type
CUSTOM
Details
crystallized from methanol
CUSTOM
Type
CUSTOM
Details
obtaining 4-methoxy-β-nitrostirene (10.66 g, 72%)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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